3-Methyl-1-phenylindolin-2-one

Vue d'ensemble

Description

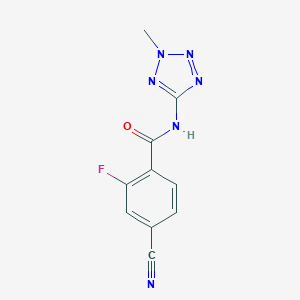

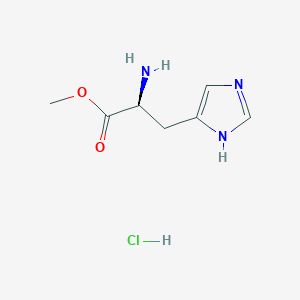

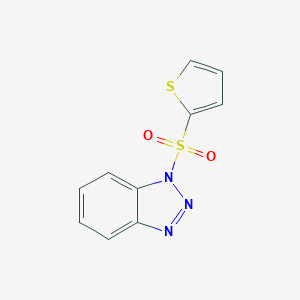

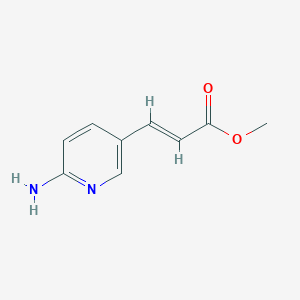

3-Methyl-1-phenylindolin-2-one, also known as 3-MePI, is a heterocyclic organic compound that belongs to the class of indolinone derivatives. It has a molecular formula of C15H13NO .

Synthesis Analysis

The synthesis of 3-Methyl-1-phenylindolin-2-one and similar compounds has been the subject of various studies. For instance, a wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . Another study focused on the enantioselective synthesis of spirocyclic oxindoles .Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenylindolin-2-one consists of a phenyl group attached to an indolin-2-one structure at the 1-position, and a methyl group attached at the 3-position . The molecular weight of the compound is 223.27 g/mol .Physical And Chemical Properties Analysis

3-Methyl-1-phenylindolin-2-one is a solid substance with a melting point of 78-81 °C (lit.) . Its empirical formula is C15H13NO .Applications De Recherche Scientifique

Synthesis and Reactivity

- An efficient route to synthesize 2-phenylindolin-3-ones from amino acid methyl esters involves reacting amino acid methyl esters with benzyne, yielding 2-phenylindolin-3-ones in moderate to good yields (Okuma et al., 2011).

Structural and Chemical Properties

- X-ray diffraction analyses of various 2-phenylindolin-3-one derivatives, including 2-methyl-2-phenylindolin-3-one, have been carried out to understand their nitrogen configuration and structural data (Carloni et al., 1996).

Drug Development and Pharmacology

- Compound 1 [3,3-bis(4-pyridylmethyl)-1-phenylindolin-2-one], an experimental cognition-enhancing drug, showed improved bioavailability via nasal dosing compared to oral routes, though it did not enhance brain delivery (Hussain et al., 1990).

- Methoxy-substituted 3-formyl-2-phenylindoles, including 3-methyl-1-phenylindolin-2-one derivatives, have been investigated for their role in inhibiting tubulin polymerization, demonstrating potential cytostatic activity in cancer treatment (Gastpar et al., 1998).

Molecular and Crystallographic Studies

- The molecular dipole moments and crystallographic symmetries of three 1-phenylindolin-2-one derivatives, including their structural differences, have been characterized (Wang et al., 2015).

Synthesis of Related Compounds

- An approach to synthesize spiro oxindole alkaloids through cycloaddition reactions of 3-methylideneindolin-2-one has been explored, highlighting the potential for creating diverse alkaloid structures (Bell et al., 2000).

Development of New Antitumor Agents

- Research on 2-phenylquinolin-4-ones (2-PQs) led to the discovery of new drug candidates with significant cytotoxic activity against tumor cell lines, indicating potential in cancer therapy (Chou et al., 2010).

Miscellaneous Applications

- The first application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions provided access to chiral indole-derived tetrahydroquinolines with high yields and selectivities (Dai et al., 2016).

- Synthesis of substituted 3-methyleneisoindolin-1-ones via palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids was developed, showing efficient and selective production of these compounds (Cao et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-1-phenyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKASMOURATDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407307 | |

| Record name | 3-methyl-1-phenylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-phenylindolin-2-one | |

CAS RN |

23210-22-2 | |

| Record name | 3-methyl-1-phenylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)